GSK467 was developed by GlaxoSmithKline and has been referenced in various studies as a potent inhibitor of KDM5B. Its development is part of a broader effort to create selective inhibitors that can effectively target specific histone demethylases.
GSK467 is classified as a KDM5B inhibitor and falls under the category of epigenetic modulators. It specifically inhibits the enzymatic activity of KDM5B, which is involved in the removal of methyl groups from lysine residues on histones, thereby influencing gene expression patterns associated with cancer.
The synthesis of GSK467 involves several key steps typically employed in medicinal chemistry. The compound is synthesized through a multi-step process that includes:
The exact synthetic route may vary, but it typically involves standard organic synthesis techniques, including:
GSK467 features a complex molecular structure characterized by a pyridopyrimidine core. The specific arrangement of atoms and functional groups allows it to interact selectively with the active site of KDM5B.
GSK467 primarily functions through competitive inhibition of KDM5B, affecting its ability to demethylate histones. This inhibition alters gene expression profiles associated with oncogenesis.
GSK467 exerts its effects by binding to the JmjC domain of KDM5B, which is essential for its demethylase activity. By occupying this site, GSK467 prevents KDM5B from accessing its substrate—methylated histones—thereby inhibiting the demethylation process.
GSK467 is primarily used in research settings to study:
Epigenetic modifications dynamically regulate gene expression without altering DNA sequences. Histone lysine methylation—a key epigenetic mark—controls chromatin accessibility and transcriptional activity. Methylation states (mono-, di-, tri-methyl) at specific histone residues (e.g., H3K4, H3K9, H3K27) either activate or repress genes. Histone demethylases (KDMs) enzymatically remove these methyl groups, enabling real-time genomic reprogramming. The Jumonji C (JmjC) domain-containing KDMs require Fe(II) and α-ketoglutarate (α-KG) as cofactors for their catalytic activity, distinguishing them from flavin-dependent LSD demethylases [1] [2].
KDMs orchestrate critical biological processes, including stem cell differentiation, immune responses, and cell cycle progression. Dysregulation of KDMs—particularly the KDM5 subfamily—drives oncogenesis:
Table 1: KDM5B in Cancer Pathogenesis
Cancer Type | Molecular Mechanism | Clinical Impact |
---|---|---|
Breast Cancer | Represses BRCA1, p21, let-7e miRNA | Hormonal therapy resistance, poor outcomes |
Lung Cancer | Modulates E2F/RB1 pathway; downregulates p53 | Brain metastasis; EMT induction |
Hepatocellular Carcinoma | Silences PTEN; activates miR-448/ITGA6 | Shorter overall survival |
Melanoma | Regulates retinoblastoma protein activity | Chemoresistance in subpopulations |
KDM5B’s substrate specificity and overexpression in malignancies make it a compelling therapeutic target. Inhibiting KDM5B:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7